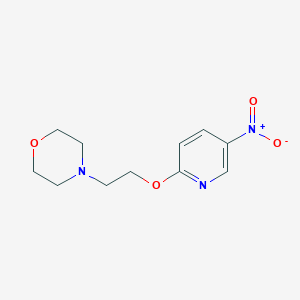

2-(2-Morpholinoethoxy)-5-nitropyridine

Description

Significance of Nitropyridine Derivatives in Organic Synthesis

Nitropyridine derivatives are a cornerstone of modern organic synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group (-NO₂). This property significantly influences the electronic landscape of the pyridine (B92270) ring, making it electron-deficient. This electronic characteristic is pivotal for several key transformations:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group, particularly when positioned ortho or para to a suitable leaving group (such as a halogen), strongly activates the ring for SNAr reactions. mdpi.comdocumentsdelivered.com This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for building molecular complexity. For instance, the synthesis of various biologically active compounds relies on the displacement of a chlorine atom from 2-chloro-5-nitropyridine (B43025).

Precursors to Aminopyridines: The nitro group can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation). This transformation is of fundamental importance as it converts an electron-withdrawing group into an electron-donating one, drastically altering the molecule's properties and providing a handle for further functionalization, such as diazotization or amide bond formation. The resulting aminopyridines are themselves valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Modulation of Biological Activity: The nitro group itself can be a key pharmacophore in certain drug molecules. Nitropyridine-containing compounds have been investigated for a range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties.

The synthesis of nitropyridines can be achieved through various methods, including the direct nitration of pyridine or its derivatives, although this can sometimes lead to mixtures of isomers. More controlled syntheses often involve building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Overview of Ether-Substituted Pyridines

The introduction of an ether linkage (-O-) onto the pyridine ring, creating a pyridyl ether, is a common strategy to introduce structural diversity and modify a molecule's physicochemical properties. These properties include solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Ether-substituted pyridines are typically synthesized via nucleophilic aromatic substitution, where an alcohol or alkoxide displaces a leaving group (commonly a halogen) from an activated pyridine ring. The reactivity of the starting halopyridine is a key factor, often requiring activation by an electron-withdrawing group, such as a nitro group.

The ether linkage in 2-(2-Morpholinoethoxy)-5-nitropyridine connects the reactive nitropyridine core to a morpholine (B109124) moiety, creating a flexible side chain that can influence the molecule's conformation and interactions with biological targets.

Contextual Importance of the this compound Structural Moiety in Contemporary Chemical Research

The specific combination of the 5-nitropyridine core, the 2-ethoxy linker, and the terminal morpholine ring in This compound makes it a highly useful structural moiety and building block in chemical research, particularly in the realm of medicinal chemistry.

Synthetic Handle: The primary importance of this compound lies in its role as a synthetic intermediate. The nitro group can be reduced to an amine, providing a point for further elaboration. This resulting 5-amino-2-(2-morpholinoethoxy)pyridine can then be used in the construction of more complex heterocyclic systems or as a scaffold for combinatorial libraries in drug discovery programs.

The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and pharmacokinetic properties. It can also serve as a key binding element, interacting with biological targets through hydrogen bonding.

Versatile Building Block: As a whole, the this compound molecule can be viewed as a pre-functionalized building block. It allows for the efficient introduction of the morpholinoethoxy side chain onto a reactive aromatic system. This is particularly valuable in multi-step syntheses where building up such a side chain piece-by-piece would be less efficient.

The synthesis of this compound would logically proceed through the nucleophilic aromatic substitution of a 2-halopyridine with 2-morpholinoethanol (B138140). A plausible and common synthetic route is outlined in the table below, using the readily available 2-chloro-5-nitropyridine as the starting material.

Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | 2-Morpholinoethanol | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Room temperature to moderate heating (e.g., 80 °C) | This compound |

This reaction exemplifies the principles discussed, where the electron-withdrawing nitro group facilitates the displacement of the chloride by the alkoxide of 2-morpholinoethanol. The resulting product is a stable, versatile intermediate ready for further chemical transformations, most notably the reduction of the nitro group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O4 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-[2-(5-nitropyridin-2-yl)oxyethyl]morpholine |

InChI |

InChI=1S/C11H15N3O4/c15-14(16)10-1-2-11(12-9-10)18-8-5-13-3-6-17-7-4-13/h1-2,9H,3-8H2 |

InChI Key |

KLJKMDQFASBUSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Morpholinoethoxy 5 Nitropyridine and Analogues

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target compound, 2-(2-Morpholinoethoxy)-5-nitropyridine, is not a direct process but rather a culmination of several preparatory steps. The assembly of its core structure hinges on the synthesis and modification of nitropyridine derivatives, which serve as foundational building blocks. Central to this strategy is the preparation of highly reactive intermediates that can be predictably functionalized.

Synthesis of 2-Chloro-5-nitropyridine (B43025) as a Key Intermediate

2-Chloro-5-nitropyridine stands as a pivotal intermediate in the synthesis of this compound and its analogues. Its preparation is most commonly achieved through the chlorination of 2-hydroxy-5-nitropyridine (B147068). This transformation is typically carried out using potent chlorinating agents. prepchem.comglobethesis.com

One established method involves reacting 2-hydroxy-5-nitropyridine with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). prepchem.comchemicalbook.com The reaction is generally conducted by heating the mixture, which effectively replaces the hydroxyl group with a chlorine atom. For instance, heating 2-hydroxy-5-nitropyridine with PCl₅ and POCl₃ at temperatures around 100-105°C for several hours results in high yields of the desired 2-chloro-5-nitropyridine. chemicalbook.com Another approach utilizes phosphorus oxychloride in the presence of a tertiary amine base like N,N-diethylaniline, which also provides the chlorinated product in good yield. guidechem.com A solvent-free method using equimolar amounts of POCl₃ has also been reported as an efficient procedure, yielding the product with high purity. nih.gov

Alternative synthetic routes to 2-chloro-5-nitropyridine have been developed, including a multi-step process that begins with 2-aminopyridine. globethesis.com This route involves nitration, followed by hydrolysis to the hydroxy intermediate, and subsequent chlorination as described above.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105°C, 5 hours | 95.3% | chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | POCl₃ (equimolar) | Filtration | 93% | nih.gov |

| 2-Hydroxy-5-nitropyridine | POCl₃, N,N-Diethylaniline, Tetraethylammonium chloride | 120-125°C, 5-8 hours | 76.9% | guidechem.com |

| 2-Aminopyridine | 1. HNO₃/H₂SO₄; 2. H⁺/H₂O (diazotization); 3. PCl₅/POCl₃ | Multi-step | 41.1% (overall) | globethesis.com |

Synthesis of 2-Hydroxy-5-nitropyridine

The precursor 2-hydroxy-5-nitropyridine can be synthesized through several distinct chemical pathways. A widely used industrial method involves the diazotization of 2-amino-5-nitropyridine (B18323). prepchem.com In this process, 2-amino-5-nitropyridine is dissolved in an acidic solution, such as aqueous hydrochloric acid, and treated with sodium nitrite (B80452) at low temperatures (typically 0–5°C). guidechem.com The resulting diazonium salt is unstable and readily undergoes hydrolysis to form 2-hydroxy-5-nitropyridine.

Another common route is the direct hydrolysis of 2-amino-5-nitropyridine under basic conditions. This can be achieved by refluxing 2-amino-5-nitropyridine with an aqueous solution of sodium hydroxide (B78521) for an extended period. prepchem.com

More streamlined approaches have also been patented, including a "one-pot" synthesis that starts from 2-aminopyridine. This method combines the nitration and diazotization steps sequentially in a single reaction vessel, which can improve efficiency and reduce waste. google.com An innovative route that avoids harsh nitrating and diazotization conditions altogether involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by a cyclization reaction to form the 2-hydroxy-5-nitropyridine ring system. google.com

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Amino-5-nitropyridine | NaNO₂, HCl (aq) | Diazotization/Hydrolysis | prepchem.comguidechem.com |

| 2-Amino-5-nitropyridine | NaOH (aq) | Base-catalyzed Hydrolysis | prepchem.com |

| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃; 2. NaNO₂ (aq) | One-pot Nitration/Diazotization | google.com |

| 2-Halogenated acrylate & Nitromethane | Organic base, Lewis acid, Ammonia (B1221849) | Condensation/Cyclization | google.com |

Nitration of Pyridine (B92270) and its Amino/Chloro Derivatives

The introduction of a nitro group onto the pyridine ring is a critical step in forming the necessary precursors. Direct electrophilic nitration of pyridine is challenging because the ring is electron-deficient and the nitrogen atom becomes protonated under the strong acidic conditions of nitration, further deactivating the ring.

Consequently, a more effective strategy is the nitration of an activated pyridine derivative, such as 2-aminopyridine. The amino group is an activating group that directs electrophilic substitution primarily to the 5-position (para-position). The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. globethesis.comguidechem.com This process yields 2-amino-5-nitropyridine, which is a versatile intermediate for producing both 2-hydroxy-5-nitropyridine and, subsequently, 2-chloro-5-nitropyridine. prepchem.com This route is often preferred in industrial synthesis despite challenges such as the formation of isomeric byproducts like 2-amino-3-nitropyridine, which may require separation. google.com

Nucleophilic Substitution Reactions in the Formation of the Ether Linkage

The final key transformation in the synthesis of this compound is the formation of the ether bond. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for electron-poor aromatic systems. youtube.comfishersci.co.uk

The mechanism for this substitution is generally accepted to be a two-step addition-elimination process. youtube.com The nucleophile—in this case, the alkoxide derived from a morpholinoethanol (B8693651) derivative—attacks the carbon atom bearing the leaving group (the chlorine atom at the C-2 position). This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored as the leaving group (chloride ion) is expelled.

Reaction with Morpholinoethanol Derivatives

To synthesize the target compound, 2-chloro-5-nitropyridine is reacted with 2-morpholinoethanol (B138140). The reaction is typically performed in the presence of a base, which deprotonates the hydroxyl group of 2-morpholinoethanol to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the C-2 position of the 2-chloro-5-nitropyridine ring, displacing the chloride leaving group to form the desired ether linkage. While specific literature on this exact reaction is sparse, the principles are well-established, and analogous reactions with similar nucleophiles are documented. For example, the reaction of 2-chloro-5-nitropyridine with morpholine (B109124) in the presence of triethylamine (B128534) proceeds efficiently to yield the corresponding amine product, demonstrating the high reactivity of the substrate towards nucleophilic attack. google.com

Role of Activating Groups in Pyridine Ring Activation

The feasibility and regioselectivity of the nucleophilic substitution reaction on the pyridine ring are heavily influenced by its electronic properties. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This intrinsic property makes the ring susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions, which are the most electron-poor. youtube.com

This susceptibility is dramatically enhanced by the presence of a strong electron-withdrawing group, such as the nitro (-NO₂) group. fishersci.co.uk In 2-chloro-5-nitropyridine, the nitro group is located at the 5-position, which is para to the C-2 position where the substitution occurs. This arrangement is crucial as the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution. youtube.com The chlorine atom at the C-2 position serves as an effective leaving group, completing the requirements for an efficient SNAr reaction. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, combining three or more reactants in a single step to form a complex product. This approach offers significant advantages in terms of pot, atom, and step economy (PASE), minimizing waste and simplifying synthetic procedures. nih.gov For the synthesis of highly substituted pyridine rings, such as those in the analogues of this compound, MCRs provide a powerful tool.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgmdpi.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine ring. wikipedia.org The versatility of the Hantzsch reaction allows for the introduction of various substituents on the pyridine ring, making it adaptable for creating a library of analogues.

Other notable MCRs that can be adapted for the synthesis of complex heterocyclic compounds include the Ugi, Strecker, and Bucherer-Bergs reactions. nih.gov The Ugi four-component reaction, for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. mdpi.comnih.gov While not a direct pyridine synthesis, its modularity allows for the rapid assembly of complex scaffolds that could be precursors to pyridine analogues. The primary advantage of these MCRs is their high atom economy, as the majority of atoms from the reactants are incorporated into the final product, with often only a small molecule like water as a byproduct. nih.gov

Table 1: Overview of Selected Multi-Component Reactions for Heterocycle Synthesis

| Reaction Name | Typical Components | Primary Product Type | Key Advantages |

|---|---|---|---|

| Hantzsch Reaction | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (oxidized to Pyridines) | High efficiency, versatile for analogue synthesis. wikipedia.orgmdpi.com |

| Ugi Reaction | Amine, Ketone/Aldehyde, Isocyanide, Carboxylic Acid | Bis-amide | High atom economy, modular, high yields. mdpi.comnih.gov |

| Strecker Reaction | Amine/Ammonia, Aldehyde/Ketone, Cyanide | α-Amino acid | First reported MCR, efficient amino acid synthesis. nih.gov |

| Bucherer–Bergs Reaction | Ketone/Aldehyde, Ammonium Carbonate, Cyanide | Hydantoin | Effective for creating specific heterocyclic scaffolds. mdpi.com |

Stereoselective Synthesis and Chiral Separation Methodologies

While this compound itself is an achiral molecule, derivatives can be synthesized that contain one or more chiral centers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis and chiral separation critical.

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For pyridine-related heterocycles, various strategies have been developed. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been used to create highly functionalized tetrahydropyridine (B1245486) derivatives. nih.gov This method allows for the controlled formation of chiral centers, providing access to versatile building blocks for drug synthesis. nih.gov Future investigations into related pharmacophores could involve the stereoselective synthesis of chiral alcohols, although this can be challenging due to potential interference from heteroatoms in the ring system with chiral reagents. mdpi.com

When a synthesis results in a racemic mixture (an equal mixture of enantiomers), chiral separation techniques are required to isolate the desired enantiomer. Several chromatographic and electrophoretic methods are employed for this purpose. nih.govwvu.edu

Common Chiral Separation Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. Separation is achieved using a chiral stationary phase (CSP), which contains a chiral molecule that interacts differently with each enantiomer, leading to different retention times. nih.govwvu.edu Polysaccharide-based CSPs are among the most common and effective for a wide range of compounds. mdpi.com

Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile chiral compounds. nih.gov

Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential interaction with a chiral selector added to the running buffer. wvu.edu This interaction forms transient diastereoisomeric complexes that have different electrophoretic mobilities. wvu.edu

Indirect Methods: This approach involves reacting the racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography. nih.gov

Table 2: Chiral Separation Methodologies

| Technique | Principle of Separation | Common Selectors/Phases |

|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.govmdpi.com | Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins. nih.govmdpi.com |

| Chiral GC | Differential partitioning with a Chiral Stationary Phase. nih.gov | Cyclodextrin derivatives. |

| Capillary Electrophoresis (CE) | Formation of transient diastereomeric complexes with a chiral selector in the buffer. wvu.edu | Cyclodextrins, crown ethers. nih.gov |

| Indirect Derivatization | Conversion of enantiomers into diastereomers, which are then separated by standard chromatography. nih.gov | Chiral acids, amines, or other reagents. |

Green Chemistry Considerations in Synthetic Route Design

Green chemistry focuses on designing chemical processes that minimize negative environmental impact. ijarsct.co.in Key principles include maximizing atom economy and using safer solvents and reaction conditions.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. wikipedia.orgacs.org A higher atom economy signifies that more of the atoms from the starting materials are incorporated into the final product, generating less waste. wikipedia.orgwordpress.com Multi-component reactions, such as the Hantzsch synthesis, are inherently more atom-economical than linear, multi-step syntheses because they combine multiple reactants in a single, additive step. wikipedia.orgacs.org

Solvent Choice: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of more environmentally benign alternatives. For pyridine synthesis, several greener approaches have been explored:

Water: Performing reactions in water can significantly reduce environmental impact. wikipedia.org

Ionic Liquids and Deep Eutectic Solvents (DES): These are salts that are liquid at low temperatures. They are often non-volatile, non-toxic, and can be recycled, making them attractive green solvents. ijarsct.co.inrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without any solvent is an ideal green approach. rsc.org Mechanochemistry, which uses mechanical force to drive reactions, is one method for achieving solvent-free synthesis. ijarsct.co.in

Microwave and Ultrasound-Assisted Synthesis: Using microwave or ultrasound energy can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. ijarsct.co.innih.gov These techniques have been successfully applied to the synthesis of pyridine derivatives. wikipedia.orgresearchgate.net

By integrating these green chemistry principles—such as favoring high atom economy reactions like MCRs and utilizing safer solvents and energy sources—the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. researchgate.netijarsct.co.in

Reaction Mechanisms and Pathways Involving 2 2 Morpholinoethoxy 5 Nitropyridine

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The primary reaction mechanism for 2-(2-Morpholinoethoxy)-5-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of aromatic rings that are rendered electron-deficient by powerful electron-withdrawing substituents. brainly.com The pyridine ring itself is inherently somewhat electron-deficient compared to benzene, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.

In the case of this compound, the substitution occurs at the C-2 position, where the morpholinoethoxy group is located. The reaction proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C-2 carbon of the pyridine ring. This carbon is highly electrophilic due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the C-5 position. This initial attack is typically the rate-determining step of the reaction. researchgate.net The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Formation of the Meisenheimer Complex: The anionic intermediate, or Meisenheimer complex, is stabilized by resonance. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is key to the feasibility of the SNAr mechanism. wikipedia.org

Elimination and Rearomatization: In the final, typically rapid step, the leaving group—in this case, the 2-morpholinoethoxide anion—is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring, yielding the final substituted product.

Kinetic studies on the analogous compound, 2-methoxy-5-nitropyridine (B154726), reacting with secondary amines like morpholine (B109124), confirm that the reaction proceeds through this SNAr mechanism where the first step (nucleophilic attack) is rate-limiting. researchgate.net

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group (-NO₂) at the C-5 position plays a critical role in activating the pyridine ring for nucleophilic aromatic substitution. Its function is twofold:

Inductive and Resonance Effects: The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing electron density through the pi system). This withdrawal of electron density makes the entire pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. brainly.com

Stabilization of the Intermediate: The most significant contribution of the nitro group is its ability to stabilize the negatively charged Meisenheimer complex formed during the reaction. The negative charge generated by the nucleophile's attack can be delocalized via resonance onto the nitro group. This delocalization spreads the charge over a larger area, which significantly stabilizes the intermediate and lowers the activation energy of the rate-determining step. researchgate.net For the SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance stabilization of the intermediate. In this compound, the nitro group is para to the C-2 position, fulfilling this requirement.

The table below summarizes the activating and directing effects of the substituents on the pyridine ring.

| Substituent | Position | Electronic Effect | Role in SNAr Reaction |

|---|---|---|---|

| Nitro Group (-NO₂) | C-5 | Strongly Electron-Withdrawing | Activates the ring for nucleophilic attack; stabilizes the Meisenheimer intermediate via resonance. |

| Ring Nitrogen | N-1 | Electron-Withdrawing (Inductive) | Contributes to the overall electron-deficient nature of the ring, enhancing electrophilicity at C-2. |

| Morpholinoethoxy Group | C-2 | Leaving Group | Acts as the leaving group, being displaced by the incoming nucleophile. |

Potential for Further Functional Group Interconversions

Beyond the SNAr reaction at the C-2 position, the functional groups on this compound present opportunities for further chemical transformations. The most notable of these is the reduction of the nitro group.

The aromatic nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities depending on the reagents and reaction conditions used. wikipedia.org This transformation is valuable for synthesizing a variety of derivatives.

Common reduction pathways for the nitro group include:

Reduction to an Amine: This is the most common transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide with a hydrogen source is highly effective. wikipedia.org Chemical reduction using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), also yields the corresponding aniline (B41778) derivative, 5-amino-2-(2-morpholinoethoxy)pyridine. wikipedia.org

Partial Reduction to a Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents like zinc metal in aqueous ammonium (B1175870) chloride can achieve this transformation. wikipedia.orgmdpi.com

Reduction to Azo or Hydrazine (B178648) Compounds: The use of other reducing agents, such as zinc metal with excess base, can lead to the formation of dimeric products like azo or hydrazine compounds. wikipedia.org

The table below outlines potential interconversions for the nitro group.

| Starting Functional Group | Product Functional Group | Typical Reagents |

|---|---|---|

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C; Fe/HCl; SnCl₂/HCl |

| Nitro (-NO₂) | Hydroxylamine (-NHOH) | Zn/NH₄Cl |

| Nitro (-NO₂) | Azo (-N=N-) | Metal hydrides (e.g., LiAlH₄), certain basic conditions |

Cleavage of the ether linkage in the morpholinoethoxy side chain is also theoretically possible but is generally more challenging for aryl ethers due to the strength of the C(aryl)-O bond and would require harsh reaction conditions. nih.gov

Theoretical Elucidation of Reaction Transition States and Intermediates

The mechanism, transition states, and intermediates of SNAr reactions on nitropyridine systems have been investigated using computational chemistry methods, particularly Density Functional Theory (DFT). researchgate.netresearchgate.net These theoretical studies provide detailed insights into the energy profiles and electronic structures along the reaction pathway.

For reactions analogous to those involving this compound, DFT calculations confirm the two-step mechanism involving a distinct Meisenheimer complex as a true intermediate. researchgate.net Computational models can calculate the activation energies for both the formation of the intermediate and its subsequent decomposition.

Key findings from theoretical studies on similar systems include:

Electrophilicity Confirmation: DFT calculations on 2-methoxy-5-nitropyridine have confirmed that the C-2 carbon is the most electrophilic center, validating it as the site of nucleophilic attack. researchgate.net

Nature of the Intermediate: The Meisenheimer complex is identified as a stable intermediate on the potential energy surface, residing in an energy well between two transition states—one for its formation and one for its collapse to products. researchgate.net The stability of this complex is highly dependent on the electron-withdrawing substituents and the nature of the leaving group.

Stepwise vs. Concerted Mechanisms: While the stepwise mechanism involving a Meisenheimer intermediate is common, computational studies can also explore the possibility of a concerted mechanism, where bond formation and bond breaking occur in a single step through one transition state. For highly activated systems with very good leaving groups, the intermediate may become so unstable that it resembles a transition state, leading to a more concerted character. researchgate.netfrontiersin.org However, for typical alkoxy leaving groups, the stepwise pathway is generally favored.

The following table summarizes the key species in the SNAr pathway and their computational characterization.

| Species | Role in SNAr Pathway | Typical Computational Characterization |

|---|---|---|

| Reactants | Starting materials | Ground state energy calculation, analysis of molecular orbitals (e.g., LUMO) and electrostatic potential to predict reactivity. |

| First Transition State (TS1) | Energy maximum for nucleophilic attack | Located using transition state optimization algorithms; characterized by a single imaginary frequency corresponding to the C-Nu bond formation. sparkle.pro.br |

| Meisenheimer Complex | Reaction intermediate | Characterized as a local minimum on the potential energy surface; analysis of charge distribution shows delocalization onto the nitro group. researchgate.net |

| Second Transition State (TS2) | Energy maximum for leaving group departure | Located using transition state optimization; characterized by a single imaginary frequency corresponding to the C-O bond cleavage. |

| Products | Final materials | Ground state energy calculation to determine overall reaction thermodynamics. |

Derivatization and Functionalization Strategies of 2 2 Morpholinoethoxy 5 Nitropyridine

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the pyridine (B92270) ring to an amino group is a fundamental transformation that significantly alters the electronic properties of the molecule and provides a key synthetic handle for further functionalization. This conversion of an electron-withdrawing group to an electron-donating group can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals or other reducing agents. nih.govnih.gov

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. nih.gov Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.govnih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. One of the advantages of catalytic hydrogenation is the often clean conversion and the formation of water as the primary byproduct. However, care must be taken as some catalysts can also effect other functional groups. For instance, Raney nickel is often preferred when dehalogenation of aryl halides is a concern. nih.gov

Chemical reduction offers a broad array of reagents that can selectively reduce the nitro group. A common method involves the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. nih.gov Tin(II) chloride (SnCl₂) in ethanol (B145695) or a mixture of ethanol and acetic acid is another effective reagent for this transformation. youtube.com Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also utilized, particularly when milder conditions are required or when selective reduction of one nitro group in the presence of another is desired. nih.govyoutube.com

In the context of pyridine derivatives, the choice of reducing agent can be crucial to avoid unwanted side reactions. For example, the biocatalytic reduction of 2-methyl-5-nitro-pyridine to 2-methyl-5-amino-pyridine has been studied using nitroreductase enzymes. nih.gov This enzymatic approach can offer high selectivity under mild, aqueous conditions. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Common and efficient, but can reduce other functional groups. nih.gov |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Useful when avoiding dehalogenation is necessary. nih.gov |

| Fe/HCl or Fe/AcOH | Acidic aqueous solution, heat | A classic and cost-effective method. nih.govnih.gov |

| SnCl₂/HCl or SnCl₂/EtOH | Acidic or alcoholic solvent | A mild and common laboratory method. youtube.com |

| Zn/AcOH | Acetic acid | Provides a mild reduction. nih.gov |

| Na₂S₂O₄ | Aqueous or aqueous/organic mixture | Can be used for selective reductions. youtube.com |

| Nitroreductase | Aqueous buffer, enzyme, cofactor (e.g., NAD(P)H) | Highly selective and operates under mild conditions. nih.gov |

Transformations of the Morpholinoethoxy Side Chain

The morpholinoethoxy side chain of 2-(2-morpholinoethoxy)-5-nitropyridine presents several possibilities for chemical modification, including transformations of the morpholine (B109124) ring and cleavage of the ether linkage.

The morpholine ring itself can be a site for functionalization. The nitrogen atom of the morpholine is a weak base and can be protonated or alkylated. acs.orgnih.gov Oxidation of the morpholine ring can also occur, potentially leading to ring-opened products. For instance, enzymatic oxidation by cytochrome P450 has been shown to hydroxylate the morpholine ring, which can be followed by C-N bond cleavage to form 2-(2-aminoethoxy) acetaldehyde. nih.gov Ozonation is another method that can lead to the degradation of the morpholine ring, forming N-hydroxymorpholine among other products. researchgate.net Additionally, ring-opening functionalization of unstrained cyclic amines like morpholine has been achieved using difluorocarbene, which could provide a route to acyclic derivatives. nih.gov

The ether linkage in the morpholinoethoxy side chain is generally stable but can be cleaved under harsh conditions. Treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can lead to the cleavage of the ether bond. masterorganicchemistry.comwikipedia.org This reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the substitution pattern, this can occur through an S(_N)1 or S(_N)2 mechanism. wikipedia.org Such a cleavage would result in the formation of 5-nitro-2-hydroxypyridine and a halogenated morpholinoethane derivative.

In the context of drug metabolism, the morpholinoethoxy moiety may undergo biotransformation. nih.gov Phase I metabolism often involves oxidation reactions catalyzed by enzymes like cytochrome P450s, which could lead to N-dealkylation or O-dealkylation of the side chain. nih.govlibretexts.org Phase II metabolism could involve conjugation reactions, such as glucuronidation, at any newly introduced hydroxyl groups. nih.govyoutube.com

Table 2: Potential Transformations of the Morpholinoethoxy Side Chain

| Transformation | Reagents/Conditions | Potential Products |

|---|---|---|

| Morpholine N-Alkylation | Alkyl halide | Quaternary ammonium (B1175870) salt |

| Morpholine Ring Oxidation | Cytochrome P450, Ozone | Hydroxylated morpholine, ring-opened products nih.govresearchgate.net |

| Morpholine Ring Opening | Difluorocarbene | Acyclic difluoroamino derivative nih.gov |

| Ether Cleavage | Strong acid (e.g., HI, HBr) | 5-nitro-2-hydroxypyridine and a morpholinoethane derivative masterorganicchemistry.comwikipedia.org |

| Biotransformation (Metabolism) | Metabolic enzymes (e.g., CYPs) | N-dealkylated, O-dealkylated, or hydroxylated metabolites nih.govlibretexts.org |

Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Pyridine Core

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the pyridine core. For nitropyridine derivatives, these reactions often require careful optimization of conditions due to the electronic nature of the substrate.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. masterorganicchemistry.com To apply this reaction to this compound, a halogen substituent would typically be required on the pyridine ring, for instance, at the 3-, 4-, or 6-position. The Suzuki reaction is known for its tolerance of a wide range of functional groups. wikipedia.org For nitrogen-rich heterocycles, specific palladium precatalysts and conditions have been developed to achieve good to excellent yields under mild conditions. mdpi.com It has been demonstrated that N-[5-bromo-2-methylpyridine-3-yl]acetamide can efficiently react with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. wikipedia.orgmsu.edu More recently, methods for the direct Suzuki-Miyaura coupling of nitroarenes have been developed, proceeding via oxidative addition of the Ar-NO₂ bond, which could potentially be applied to this compound. youtube.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govgoogle.com Similar to the Suzuki coupling, this reaction would necessitate a halogenated derivative of this compound. The Heck reaction is a valuable method for the synthesis of substituted alkenes. nih.gov The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. nih.gov Variations of the Heck reaction, such as the amino-Heck reaction, can lead to the formation of nitrogen-containing heterocycles. nih.gov

Other cross-coupling reactions, such as the Sonogashira coupling of a halo-nitropyridine with a terminal alkyne, can also be employed to introduce further functionality onto the pyridine ring. nih.gov

Table 3: Overview of Cross-Coupling Reactions for Pyridine Core Diversification

| Reaction | Coupling Partners | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-nitropyridine + Aryl/vinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C (Aryl/Vinyl) wikipedia.orgmsu.edu |

| Heck Reaction | Halo-nitropyridine + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., triethylamine) | C-C (Alkene) nih.govgoogle.com |

| Sonogashira Coupling | Halo-nitropyridine + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Alkyne) nih.gov |

| Buchwald-Hartwig Amination | Halo-nitropyridine + Amine | Pd catalyst, Ligand, Base | C-N youtube.com |

Electrophilic and Nucleophilic Reactions at Different Positions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the nitro group. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic Aromatic Substitution (S(_N)Ar) , on the other hand, is facilitated by the electron-withdrawing nitro group. The positions ortho and para to the nitro group (positions 4 and 6) are activated towards nucleophilic attack. A good leaving group at one of these positions would be readily displaced by a nucleophile. Even without a traditional leaving group, nucleophilic attack can occur. For example, the addition of a nucleophile to a position occupied by a hydrogen atom can lead to the formation of a Meisenheimer-type adduct. researchgate.net

A notable reaction for electron-deficient rings like nitropyridines is the Vicarious Nucleophilic Substitution (VNS) . This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that bears a leaving group. researchgate.netmdpi.com For instance, carbanions stabilized by a sulfonyl group can react with electrophilic nitropyridines to introduce an alkyl group onto the ring. researchgate.netmasterorganicchemistry.commdpi.com The reaction proceeds via addition of the carbanion, typically ortho or para to the nitro group, followed by base-induced elimination of the leaving group from the carbanion. mdpi.com

The introduction of the nitro group into the pyridine ring facilitates its functionalization in different ways. acs.org In some cases, the nitro group itself can act as a leaving group and be displaced by a nucleophile, although this is less common than the displacement of a halide. acs.org

Table 4: Reactivity of the Pyridine Ring in this compound

| Reaction Type | Position(s) of Reactivity | Influencing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 3-position | Deactivation by nitro group and ring nitrogen. | Generally unfavorable. |

| Nucleophilic Aromatic Substitution | 4- and 6-positions | Activation by the para and ortho nitro group. | Displacement of a leaving group (if present) by a nucleophile. |

| Vicarious Nucleophilic Substitution | 4- and 6-positions | Activation by the nitro group. | C-H alkylation using a carbanion with a leaving group. researchgate.netmdpi.com |

| Nucleophilic Addition | 4- and 6-positions | Formation of stable anionic σ-complexes. | Reaction with C-nucleophiles to form Meisenheimer-type adducts. mdpi.org |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of "2-(2-Morpholinoethoxy)-5-nitropyridine" in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra, every atom in the molecule can be assigned.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The nitropyridine ring protons are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing effects of the nitro group and the pyridine (B92270) nitrogen. The protons of the morpholinoethoxy side chain will appear in the aliphatic region.

Pyridine Ring Protons: The three protons on the 5-nitropyridine ring will exhibit distinct signals. The proton at the C-6 position (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet. The proton at the C-4 position will likely appear as a doublet of doublets, coupled to both the C-3 and C-6 protons. The proton at the C-3 position, adjacent to the ether linkage, will also be a doublet.

Morpholinoethoxy Protons: The methylene (B1212753) protons of the ethoxy linker (-O-CH₂-CH₂-N-) will appear as two triplets. The protons closer to the pyridine ring's oxygen atom (-O-CH₂-) will be more downfield than the protons adjacent to the morpholine's nitrogen atom (-CH₂-N-). The eight protons of the morpholine (B109124) ring itself will likely appear as two multiplets or broad triplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The number of signals corresponds to the number of chemically non-equivalent carbons.

Pyridine Ring Carbons: The five carbons of the pyridine ring will show distinct signals in the downfield region (typically >100 ppm). The carbon atom bearing the nitro group (C-5) and the carbon attached to the ether oxygen (C-2) will be significantly affected.

Morpholinoethoxy Carbons: The carbons of the side chain will appear in the aliphatic region of the spectrum (typically <80 ppm). Four distinct signals are expected: one for each of the two methylene carbons in the ethoxy bridge and one for each of the two chemically different methylene carbons in the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical ranges for similar functional groups and related nitropyridine structures. Actual values may vary depending on the solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.0 - 7.5 | Doublet (d) | 110 - 120 |

| Pyridine H-4 | 8.3 - 8.7 | Doublet of Doublets (dd) | 135 - 145 |

| Pyridine H-6 | 9.0 - 9.4 | Doublet (d) | 145 - 155 |

| Pyridine C-2 | - | - | 160 - 165 |

| Pyridine C-5 | - | - | 138 - 148 |

| -O-CH₂ -CH₂-N- | 4.5 - 4.8 | Triplet (t) | 65 - 70 |

| -O-CH₂-CH₂ -N- | 2.8 - 3.1 | Triplet (t) | 56 - 60 |

| Morpholine -N-CH₂ - | 2.6 - 2.9 | Multiplet (m) | 53 - 57 |

| Morpholine -O-CH₂ - | 3.6 - 3.9 | Multiplet (m) | 66 - 69 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of "this compound" and for gaining structural insights through its fragmentation pattern. The molecular formula of the compound is C₁₁H₁₅N₃O₄, corresponding to a molar mass of approximately 253.25 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed at m/z 253 or 254, respectively, confirming the molecular weight.

The fragmentation pattern observed under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) tandem MS (MS/MS) provides a fingerprint of the molecule's structure. Key fragmentations would be expected to occur at the weakest bonds. Plausible fragmentation pathways for this molecule include:

Cleavage of the ether bond: Scission of the bond between the pyridine ring and the ethoxy side chain.

Fragmentation of the morpholine ring: Loss of parts of the morpholine moiety.

Loss of the nitro group: Cleavage resulting in the loss of NO₂ (46 Da) or NO (30 Da).

Analysis of these fragment ions allows researchers to piece together the different components of the molecule, confirming the presence of the 5-nitropyridine core and the morpholinoethoxy side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show several characteristic absorption bands. Analysis of related nitropyridine compounds provides a basis for these assignments. nih.govnih.gov

Nitro Group (NO₂): Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O-C Ether Stretching: The aryl-alkyl ether linkage and the aliphatic ether in the morpholine ring would produce strong C-O stretching bands, typically in the 1050-1250 cm⁻¹ range.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) arise from the C-H bonds of the methylene groups in the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitropyridine system constitutes a significant chromophore. Based on studies of similar nitropyridine derivatives, "this compound" is expected to exhibit strong absorption bands in the UV region. nih.gov The presence of the nitro group, a powerful electron-withdrawing group, in conjugation with the pyridine ring typically results in absorption maxima that can extend into the visible part of the spectrum, potentially imparting a yellowish color.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound" and for analyzing its presence in reaction mixtures. A reversed-phase HPLC method is generally suitable for this type of polar, aromatic compound. thermofisher.comnih.gov

A typical HPLC setup would involve:

Column: A C18 or similar nonpolar stationary phase column.

Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com

Detection: A UV detector set to a wavelength where the nitropyridine chromophore absorbs strongly.

Under optimized conditions, the compound would elute as a sharp, symmetrical peak at a specific retention time. The purity can be determined by integrating the area of this peak relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and reproducible, making it indispensable for quality control in research and synthesis.

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

While the specific crystal structure of "this compound" is not publicly available, X-ray crystallography studies on related 2-alkoxy-5-nitropyridine and other nitropyridine derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov

Studies on similar molecules show that the nitro group is often nearly coplanar with the pyridine ring, which facilitates electronic conjugation. nih.gov The dihedral angle between the pyridine ring and any attached substituent rings (in this case, the conformation of the morpholinoethoxy chain) is a key structural feature. In the solid state, the packing of molecules is often governed by weak intermolecular interactions. For nitropyridine derivatives, interactions such as N-O···π stacking and π–π interactions between pyridine rings are common features that consolidate the crystal packing. nih.gov These interactions dictate the material's bulk properties, such as its melting point and solubility.

Computational and Theoretical Investigations of 2 2 Morpholinoethoxy 5 Nitropyridine

Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the electronic structure and reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels. For nitropyridine derivatives, DFT has been successfully used to investigate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Studies on analogous compounds, such as other substituted nitropyridines, are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or cc-pVTZ to achieve a balance between accuracy and computational cost. nih.gov Such calculations for 2-(2-Morpholinoethoxy)-5-nitropyridine would reveal the influence of its distinct substituents—the electron-withdrawing nitro group (-NO₂) and the electron-donating morpholinoethoxy group—on the pyridine (B92270) ring.

The electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govekb.eg The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the strong electron-withdrawing nitro group is expected to lower the LUMO energy, making the pyridine ring more electrophilic and susceptible to nucleophilic attack. researchgate.netresearchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify and predict the molecule's reactive behavior. ekb.eg These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify sites prone to electrophilic and nucleophilic attack. nih.govekb.eg For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and morpholino groups, representing nucleophilic sites, and a positive potential around the pyridine ring's hydrogen atoms, indicating electrophilic sites.

Table 1: Example of DFT-Calculated Electronic Properties for a Nitropyridine Analogue Data presented here is illustrative for a related compound, 2-amino-3-methyl-5-nitropyridine, to demonstrate the output of DFT calculations. nih.gov

| Parameter | Calculated Value (B3LYP/cc-pVTZ) |

| HOMO Energy | -6.65 eV |

| LUMO Energy | -2.43 eV |

| Energy Gap (ΔE) | 4.22 eV |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By applying force fields to describe interatomic interactions and solving Newton's equations of motion, MD simulations can model the dynamic evolution of a molecular system. mdpi.com

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds within its ethoxy linker and the morpholine (B109124) ring. This flexibility is critical as different conformations can exhibit varying properties and interactions.

MD simulations are an ideal tool for performing a thorough conformational analysis of this molecule. A typical simulation would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water to mimic physiological conditions.

Equilibration: Allowing the system to relax to a stable state at a specific temperature and pressure (e.g., under an NVT or NPT ensemble). mdpi.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations. nih.gov

The resulting trajectory provides a detailed picture of the molecule's dynamic behavior, allowing for the identification of the most stable, low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might adopt specific shapes to interact with other molecules or biological targets. While specific MD studies on this compound are not widely documented, the methodology is well-suited to explore its conformational landscape. chemrxiv.orgdtu.dk

Structure-Activity Relationship (SAR) Computational Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with a specific property, such as chemical reactivity or a physicochemical characteristic. nih.govmdpi.com These models are invaluable for designing new analogues with desired properties without the need for exhaustive synthesis and testing. nih.gov For a series of analogues of this compound, QSAR can elucidate which structural features are most important for a given activity.

The QSAR process involves several key steps:

Data Set Preparation: Assembling a series of analogue compounds with measured values for the property of interest.

Descriptor Calculation: Computing a wide range of numerical descriptors that characterize the structural, electronic, and physicochemical properties of each molecule.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links the descriptors to the observed activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets. mdpi.comresearchgate.net

Different types of QSAR methodologies can be employed, categorized by the dimensionality of the descriptors used. nih.gov

Table 2: Overview of QSAR Computational Methodologies

| QSAR Type | Description | Example Descriptors |

| 1D-QSAR | Correlates global molecular properties with activity. nih.gov | pKa (dissociation constant), logP (partition coefficient) nih.gov |

| 2D-QSAR | Uses 2D structural information, such as connectivity and topology. nih.gov | Topological indices, molecular refractivity, dipole moment nih.gov |

| 3D-QSAR | Utilizes 3D structural information, such as the molecule's shape and electrostatic field. Methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov | Steric fields, electrostatic fields, hydrophobic fields |

By applying these methodologies to analogues of this compound, researchers can gain predictive insights into how modifications to the morpholine ring, the ethoxy linker, or the pyridine core would affect a particular non-biological endpoint, such as reaction kinetics or binding affinity to a non-biological target.

Predictive Modeling for Reaction Pathways

Computational chemistry offers powerful tools for predicting and understanding chemical reaction mechanisms. For this compound, predictive modeling can be used to explore its reactivity with various chemical agents, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient pyridine rings. researchgate.netnih.gov

The presence of a strong electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring for nucleophilic attack. researchgate.net DFT calculations can be employed to model the entire reaction pathway of this compound with a given nucleophile (e.g., an amine or thiol). researchgate.netnih.gov This involves:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactants, products, and any intermediates or transition states.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction by identifying the transition state structure. A lower activation energy indicates a more favorable reaction pathway. researchgate.net

Reaction Mechanism Elucidation: The computational results can confirm the reaction mechanism (e.g., a stepwise Meisenheimer complex formation in SNAr) and predict the regioselectivity of the reaction. researchgate.netresearchgate.net

For instance, computational models could predict whether a nucleophile would preferentially substitute the morpholinoethoxy group at the C2 position or attack another position on the ring. Studies on similar dinitropyridine systems have successfully used DFT to model SNAr pathways, showing how the nitro groups stabilize the transition state and facilitate the reaction. researchgate.netresearchgate.net This predictive capability is crucial for planning synthetic routes and understanding the chemical stability and potential transformations of the title compound.

Applications of 2 2 Morpholinoethoxy 5 Nitropyridine As a Synthetic Intermediate

Role in the Synthesis of Advanced Heterocyclic Scaffolds

Nitropyridines are fundamental precursors for the construction of a wide range of advanced heterocyclic scaffolds, which are core components of many biologically active molecules. nih.govnottingham.ac.uk The synthetic utility of compounds like 2-(2-Morpholinoethoxy)-5-nitropyridine lies in the reactivity conferred by the nitro group. This group strongly activates the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can displace a leaving group on the ring. nih.gov In many synthetic routes, a halogen (like chlorine) at the 2- or 4-position serves as the leaving group. nih.gov Following substitution, the nitro group can be reduced to an amine, providing a reactive handle for further cyclization reactions to build fused or linked heterocyclic systems. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Nitropyridine Intermediates

| Starting Nitropyridine | Reagents/Conditions | Resulting Heterocyclic Scaffold | Reference |

| 2-Chloro-3-nitropyridine (B167233) | 1. Piperazine2. Aryl 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | nih.gov |

| 2-Amino-5-nitropyridine (B18323) | 1. Chloroacetyl chloride2. Ammonium (B1175870) thiocyanate | 5-Nitropyridyliminothiazolidin-4-one | nih.gov |

| 2,6-Dichloro-3-nitropyridine | 1. Suzuki coupling (Ar-B(OH)₂) 2. Aminoethylamine | Complex piperazinone derivatives | nih.gov |

| 3-Nitropyridine | Hydroxylamine, Base (Vicarious Nucleophilic Substitution) | 4-Amino-3-nitropyridine | ntnu.no |

Building Block for Complex Polyaromatic and Fused Ring Systems

The construction of polyaromatic and fused ring systems is a significant area of organic synthesis, with applications ranging from materials science to medicinal chemistry. Nitropyridines serve as key building blocks in these syntheses. The general strategy involves using the nitropyridine moiety as a foundation and then constructing additional rings onto it. A common method is to first reduce the nitro group to an amine. The resulting aminopyridine can then undergo classical ring-forming reactions. uomustansiriyah.edu.iqnih.gov

For example, aminopyridines derived from nitropyridines can be subjected to the Skraup reaction (reacting with glycerol (B35011) and sulfuric acid) to synthesize quinolines, which are benzo[b]pyridines. nih.gov Another approach is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. nih.gov By starting with an appropriately substituted aminopyridine, this method can yield various pyridopyridine or other fused heterocyclic systems. The synthesis of pyridocoumarins, for instance, often involves the reaction of aminocoumarins (which can be derived from nitrocoumarins) or the construction of a pyridine ring onto a coumarin (B35378) scaffold. nih.govmdpi.com These methods highlight the role of the nitro- and subsequent amino-pyridine units as versatile platforms for creating complex, multi-ring architectures. uomustansiriyah.edu.iqmdpi.com

Precursor for Pharmacophore Development

In medicinal chemistry, a pharmacophore is the essential arrangement of molecular features required for a drug to interact with its biological target. Nitropyridine derivatives are valuable precursors in the synthesis of molecules designed around a specific pharmacophore. mdpi.commdpi.com The synthetic utility of the nitropyridine core allows for the systematic modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic properties.

The nitro group's electron-withdrawing nature activates the pyridine ring for nucleophilic substitution, enabling the introduction of various side chains and functional groups that can serve as key parts of a pharmacophore (e.g., hydrogen bond donors/acceptors, hydrophobic groups). nih.govmdpi.com For instance, the synthesis of potent Janus kinase 2 (JAK2) inhibitors starts from 2-chloro-5-methyl-3-nitropyridine, where the chlorine is displaced by various amines to explore structure-activity relationships. nih.gov

Furthermore, the nitro group itself can be a critical pharmacophoric element, participating in interactions with the target protein. Alternatively, its reduction to an amino group provides a versatile synthetic handle for attaching other pharmacophoric fragments through amide bond formation, alkylation, or other coupling reactions. nih.gov This flexibility makes nitropyridines, including structures like this compound, highly valuable starting points for developing new therapeutic agents. nih.govmdpi.com

Table 2: Nitropyridine Intermediates in the Synthesis of Bioactive Molecules

| Nitropyridine Intermediate | Target Class/Molecule | Synthetic Transformation | Reference |

| 2-Chloro-5-methyl-3-nitropyridine | JAK2 Inhibitors | Nucleophilic substitution of Cl with amines, followed by amide coupling | nih.gov |

| 2,6-Dichloro-3-nitropyridine | GSK3 Inhibitors | Sequential nucleophilic substitution, reduction of NO₂, and cyclization | nih.gov |

| 2-Chloro-3-nitropyridine | Urease Inhibitors | Nucleophilic substitution with piperazine (B1678402) and subsequent N-alkylation | nih.gov |

| 2-Amino-5-nitropyridine | Anticancer Agents | Conversion to thiazolidinone derivatives | nih.gov |

Utility in Material Science or Agrochemical Research

The broader class of nitropyridines has found applications in both material science and agrochemical research, suggesting potential utility for derivatives like this compound.

In material science , the focus is often on compounds with specific electronic and optical properties. The strong dipole moment created by the nitro group on the pyridine ring can lead to materials with non-linear optical (NLO) properties, which are of interest for telecommunications and computing. researchgate.net The aromatic stability and electronic characteristics of nitropyridine derivatives have been studied using computational methods like Density Functional Theory (DFT) to predict their potential as energetic materials or components in electronic devices. tandfonline.com

In agrochemical research , nitropyridine derivatives are important intermediates for pesticides. nottingham.ac.uk For example, 2-chloro-5-nitropyridine (B43025) is a starting material for a series of insecticides. nih.gov The synthetic route involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. nih.gov Similarly, novel herbicides have been developed from nitropyridine-containing phenylaminoacetates. nih.gov The synthesis begins with the substitution of a chlorine atom on a nitropyridine ring with 4-aminophenol, followed by further modification. One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has shown significant herbicidal activity. nih.gov These examples underscore the importance of the nitropyridine scaffold as a core building block in the development of new crop protection agents. chempanda.com

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Traditional synthetic routes to 2-(2-Morpholinoethoxy)-5-nitropyridine and related compounds often rely on classical batch methodologies. While effective, these methods can sometimes be improved in terms of efficiency, safety, and scalability. Future research could focus on the implementation of modern synthetic technologies.

Continuous Flow Chemistry: The use of continuous flow reactors offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and greater reproducibility. africacommons.net A two-step continuous flow synthesis has been successfully applied to the production of 4-nitropyridine, a related key intermediate, minimizing the accumulation of energetic nitration products and enabling safer scale-up. researchgate.net Similar flow-based approaches could be developed for the synthesis of this compound, potentially leading to higher throughput and improved process control.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully employed for the synthesis of various pyridine (B92270) derivatives, including pyridine glycosides and 2-anilinopyrimidines. nih.govrsc.org The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and potentially lead to cleaner reaction profiles compared to conventional heating methods. nih.goveurekaselect.comrsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Improved safety, enhanced process control, increased throughput, higher reproducibility. africacommons.netresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for cleaner reactions. nih.govrsc.org |

Exploration of Alternative Reactivity Modes

The reactivity of the pyridine ring in this compound is traditionally dominated by nucleophilic aromatic substitution at the positions activated by the nitro group. However, exploring alternative reactivity modes could unlock novel pathways for the synthesis of unique derivatives.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a mild and sustainable method for the functionalization of pyridines. nih.goviciq.orgeurekalert.org This approach allows for the generation of radical intermediates that can participate in a variety of transformations, leading to the introduction of diverse functional groups at different positions on the pyridine ring. acs.orgacs.org Investigating the photocatalytic functionalization of this compound could provide access to a range of novel compounds that are not readily accessible through traditional methods.

C-H Activation: Direct C-H functionalization has become a powerful strategy in organic synthesis, offering a more atom-economical approach to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org While the electron-deficient nature of the pyridine ring can present challenges, methods for the C-H arylation of nitropyridines have been developed, demonstrating the feasibility of this approach. nih.govrsc.org Exploring the C-H activation of this compound could enable the direct introduction of various substituents onto the pyridine core, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov

Green and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Biocatalytic approaches are being developed for the synthesis of pyridine and piperidine (B6355638) heterocycles from sustainable sources. ukri.org Whole-cell biocatalysis has been successfully used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine. rsc.org Future research could explore the potential of enzymatic transformations for the synthesis or modification of this compound, potentially leading to more sustainable and efficient processes. The biosynthesis of pyridine derivatives from natural precursors is also an area of active investigation. kyoto-u.ac.jp

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as environmentally benign solvents and catalysts in a variety of chemical reactions. mdpi.com Pyridinium-based ionic liquids have been synthesized and utilized in various applications, including improving the stability of enzymes. nih.gov The use of ionic liquids as reaction media for the synthesis of this compound could offer advantages such as improved reaction rates, easier product isolation, and the potential for catalyst recycling, aligning with the principles of green chemistry. wikipedia.orgrsc.org

Advanced Computational Studies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful method for investigating the electronic structure and reactivity of molecules. nih.gov Such studies have been used to analyze the nucleophilicity of substituted pyridines and to predict the redox behavior of oligo(aza)pyridines. ias.ac.incore.ac.ukresearcher.life Applying DFT methods to this compound could provide valuable insights into its reactivity, helping to guide the design of new synthetic transformations and predict the properties of novel derivatives. nih.gov

Pharmacophore Modeling and QSAR: Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are computational techniques used to identify the key structural features responsible for a molecule's biological activity. consensus.appworldscientific.com These methods have been applied to various pyridine and quinazoline (B50416) derivatives to understand their interactions with biological targets. rsc.org While this article does not delve into biological applications, the principles of pharmacophore modeling can be applied to the design of molecules for specific chemical applications by identifying the essential structural motifs for desired properties. researchgate.net

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, calculation of molecular properties. ias.ac.incore.ac.uk |

| Pharmacophore Modeling | Identification of key structural features for desired chemical properties, design of novel derivatives. consensus.apprsc.org |

Design and Synthesis of Structurally Novel Derivatives for Targeted Chemical Applications

The core structure of this compound provides a versatile scaffold for the design and synthesis of novel derivatives with tailored properties for a range of chemical applications.

Bioisosteric Replacement: Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. domainex.co.uk For example, a 2-difluoromethylpyridine group has been shown to be a successful bioisosteric replacement for a pyridine-N-oxide moiety. rsc.org Similarly, the pyridine ring itself can be a bioisostere for other aromatic systems. nih.govmdpi.com Although not focused on biological activity, the concept of isosteric replacement can be applied to the design of novel this compound derivatives with modified properties such as solubility, stability, or reactivity for specific chemical applications. researchgate.net

Functionalization for Diverse Applications: The pyridine nucleus is a key structural component in a vast array of compounds with diverse applications. researchgate.netnottingham.ac.uknih.govorganic-chemistry.org By strategically introducing new functional groups onto the this compound scaffold, it may be possible to develop novel compounds for use as ligands in catalysis, components of organic materials, or as specialized chemical probes. The synthesis of new pyridine derivatives with diverse functionalities remains an active area of research. google.comnih.govarkat-usa.org

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Morpholinoethoxy)-5-nitropyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: